1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide
Description
1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide is a quaternary ammonium compound characterized by a pyridinium core linked to a 4-methoxyphenyl ketone group via an oxoethyl chain. It is synthesized by reacting 4-acetylpyridine with phenacyl bromide derivatives in dry acetone, yielding a white solid with a melting point of 250–252°C and a 90% yield . Structural confirmation is achieved through ¹H-NMR (e.g., δ3.93 ppm for the methoxy group) and ¹³C-NMR spectroscopy, alongside mass spectrometry (ESIMS m/z) .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-pyridin-1-ium-1-ylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO2.BrH/c1-17-13-7-5-12(6-8-13)14(16)11-15-9-3-2-4-10-15;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUYCPJMAQARCQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470972 | |
| Record name | 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25407-31-2 | |
| Record name | 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide typically involves the reaction of 4-methoxybenzaldehyde with pyridine in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently brominated to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Pyridinium Ylide Formation and Cycloaddition Reactions
This compound undergoes deprotonation with triethylamine to form a resonance-stabilized pyridinium ylide, which participates in [3+2] cycloadditions with dipolarophiles. For example:
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Reaction with acetylene derivatives yields indolizinyl-pyridinium salts (Table 1) .
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Conditions : Deprotonation at room temperature, followed by cycloaddition with dipolarophiles in dichloromethane or ethanol.
Table 1 : Cycloaddition products and yields
| Dipolarophile | Product Structure | Yield (%) |
|---|---|---|
| 4-Methoxyacetophenone | Indolizinyl-pyridinium bromide 5a | 88 |
| 4-Bromoacetophenone | Indolizinyl-pyridinium bromide 5b | 85 |
| 4-Nitroacetophenone | Indolizinyl-pyridinium bromide 5c | 87 |
Key features of these products include:
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Bright yellow crystalline solids with melting points 260–276°C.
Intramolecular Condensation Under Alkaline Conditions
Heating in basic media triggers intramolecular cyclization between the phenacyl carbonyl group and methylene units, forming polycyclic heterocycles:
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Example : Formation of 1,4-diaryl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[ cd]azulene derivatives (13 , 14 ) (Scheme 1) .
Scheme 1 : Condensation pathway
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Base-induced deprotonation at the α-position of the carbonyl group.
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Nucleophilic attack by the methylene group, forming a six-membered ring.
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Aromatization to stabilize the fused heterocyclic system.
Nucleophilic Substitution at the Pyridinium Core
The bromide ion can be displaced by nucleophiles, enabling functionalization:
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Example : Reaction with ethoxide ions replaces bromide with ethoxy groups, forming ether derivatives.
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Kinetics : Second-order dependence on nucleophile concentration, with activation energy ~50 kJ/mol (estimated for analogous pyridinium salts).
Comparative Reactivity Insights
Table 2 : Reaction behavior vs. structural analogs
| Compound | Key Reactivity Difference |
|---|---|
| 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridinium bromide | Higher electrophilicity due to bromine substituent |
| 1-Benzyl-2-(2-ethoxy)pyridinium bromide | Reduced cycloaddition activity (lack of oxoethyl) |
Stability and Side Reactions
Scientific Research Applications
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide is a quaternary ammonium compound with a pyridinium ring substituted with a methoxyphenyl group and an oxoethyl moiety. It has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The positively charged nitrogen atom in the pyridinium ring enhances its solubility in polar solvents and contributes to its biological interactions. It exhibits antimicrobial, antifungal, and anticancer properties, making it a versatile candidate for further research in medicinal chemistry and pharmacology.
Synthesis: Several methods have been reported for synthesizing 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide.
Biological Activities:
- Antimicrobial properties
- Antifungal properties
- Anticancer properties
Interactions with Biological Macromolecules: Studies indicate that 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide interacts with various biological macromolecules, which is crucial for understanding its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-methylpyridinium bromide | Structure | Contains a bromine substituent which may enhance biological activity but alters solubility. |
| Thonzonium | C32H55N4O+ | A surfactant used primarily in pharmaceutical formulations; differs significantly in size and application. |
| Gabazine | C15H17N3O3 | A GABA receptor antagonist; while it shares some structural motifs, it acts through different mechanisms. |
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the phenyl and pyridinium rings significantly influence the compound’s properties. Below is a comparative analysis:
Table 1: Key Properties of Selected Pyridinium Bromide Derivatives
Key Observations :
- Electronic Effects: The methoxy group (4-OCH₃) in the target compound is electron-donating, enhancing solubility in polar solvents. In contrast, nitro (4-NO₂) and cyano (4-CN) groups are electron-withdrawing, increasing molecular polarity and reactivity . NMR shifts reflect substituent effects: Methoxy protons resonate at δ3.93 ppm, while nitro-substituted aromatic protons appear downfield (δ8.27–8.60 ppm) .
- Synthetic Efficiency: Yields vary with substituent reactivity. The cyano derivative (98% yield) benefits from streamlined conditions, whereas sterically hindered analogs may require longer reaction times .
Biological Activity
1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the biological mechanisms, efficacy, and potential therapeutic applications of this compound based on various studies.
Chemical Structure and Properties
The compound's structure features a pyridinium ring substituted with a 4-methoxyphenyl group, which is crucial for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving cell membrane permeability and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in cells. Notably, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties. Additionally, the compound can generate reactive oxygen species (ROS), which play a role in its antimicrobial and antifungal effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been tested against a range of bacterial strains, showing effective inhibition:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | Not effective |
The MIC values suggest strong activity against Gram-positive bacteria while indicating limited effectiveness against certain fungi .
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against pathogenic fungi. In vitro studies have shown that it can inhibit fungal mycelium growth effectively at low concentrations:
| Fungal Pathogen | Inhibition Concentration (µg/mL) |
|---|---|
| Fusarium oxysporum | 10 µg/mL |
| Sclerotinia sclerotiorum | 100 µg/mL |
These results indicate that it could serve as a potential treatment for fungal infections .
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in various cancers .
Case Studies
- Anticancer Study : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased ROS production leading to oxidative stress and subsequent apoptosis.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior efficacy against resistant strains of bacteria, suggesting its potential as an alternative treatment option .
Q & A
Basic Research Questions
Q. What is the standard synthetic protocol for preparing 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution. A solution of 4-methoxypyridine (0.0091 mol) in dry acetone is stirred with 4-substituted phenacyl bromide (equimolar) at room temperature for 5 hours. Completion is monitored via thin-layer chromatography (TLC). The product is filtered, recrystallized in ethanol, and dried to yield 98–99% pure crystals .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Recrystallization in ethanol is critical for removing unreacted starting materials and side products. Post-synthesis, TLC and NMR spectroscopy (e.g., H, C) should confirm purity by verifying the absence of extraneous peaks .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ splash goggles. In case of skin contact, rinse with water for 15 minutes. Store in sealed containers in dry, ventilated areas away from ignition sources .
Q. Which spectroscopic techniques are suitable for structural characterization?
- Methodological Answer : FTIR confirms functional groups (e.g., C=O stretch at ~1700 cm), while H NMR identifies aromatic protons (δ 7.5–8.5 ppm for pyridinium) and methoxy groups (δ ~3.8 ppm). Mass spectrometry (ESI-MS) validates the molecular ion peak .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers. Coupled with machine learning, these tools predict optimal solvents, temperatures, and molar ratios, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates H and C shifts, clarifying ambiguous proton environments in the pyridinium ring .
Q. How does the 4-methoxyphenyl substituent influence the compound’s reactivity?
- Methodological Answer : The electron-donating methoxy group stabilizes the pyridinium cation via resonance, enhancing electrophilicity. Comparative studies with non-substituted analogs (e.g., phenyl vs. 4-methoxyphenyl) quantify this effect using kinetic assays .
Q. What are the compound’s stability profiles under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability testing: incubate samples at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and FTIR. Acidic conditions (pH < 3) may hydrolyze the pyridinium ring, while alkaline conditions (pH > 9) could cleave the ketone moiety .
Q. How can researchers design analogs to probe structure-activity relationships (SAR)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
